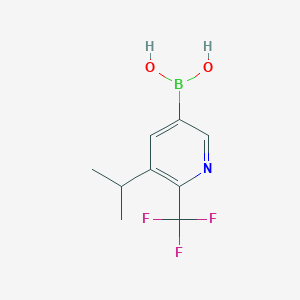
benzyl (R)-2-(2-oxopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a benzyl group, a piperidine ring, and an oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and oxopropyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction parameters and can be scaled up to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate oxide, while reduction may produce benzyl ®-2-(2-hydroxypropyl)piperidine-1-carboxylate.
Applications De Recherche Scientifique
Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ®-2-(2-hydroxypropyl)piperidine-1-carboxylate
- Benzyl ®-2-(2-oxopropyl)pyrrolidine-1-carboxylate
- Benzyl ®-2-(2-oxopropyl)morpholine-1-carboxylate
Uniqueness
Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring structure, combined with the oxopropyl and benzyl groups, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
benzyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-13(18)11-15-9-5-6-10-17(15)16(19)20-12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3/t15-/m1/s1 |
Clé InChI |
IVFKJYPSQMHLHK-OAHLLOKOSA-N |
SMILES isomérique |
CC(=O)C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


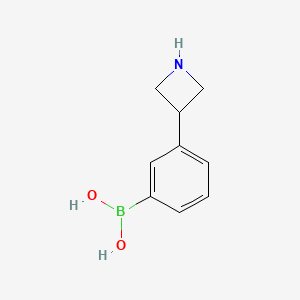

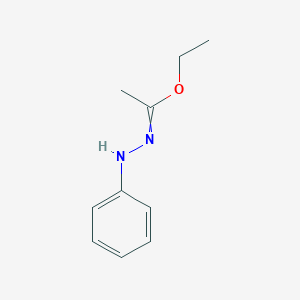
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)
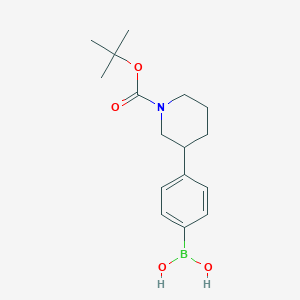
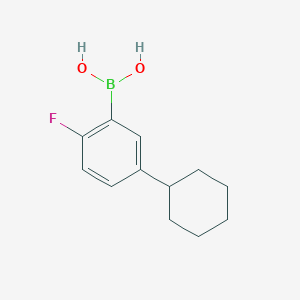
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
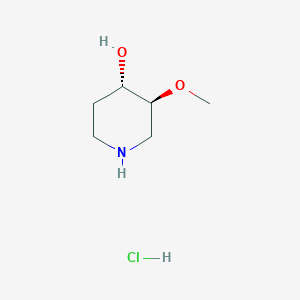
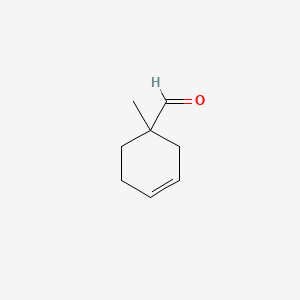
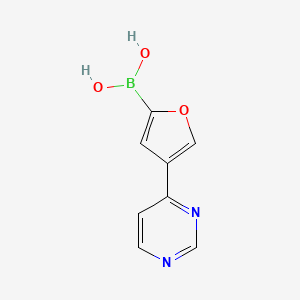
![3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14082890.png)
